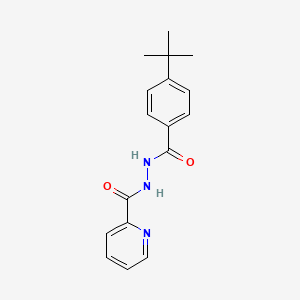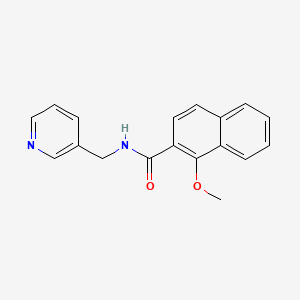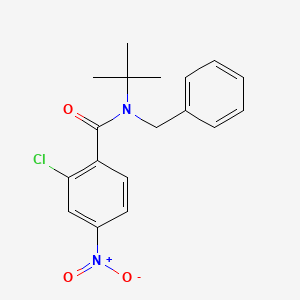
N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide, also known as BPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPCH is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 318.4 g/mol. In
Wissenschaftliche Forschungsanwendungen
N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have antimicrobial, anticancer, and antiviral properties. N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has also been found to have antimicrobial activity against a range of bacterial and fungal species. In addition, N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide is its broad spectrum of activity against a range of microbial and cancer cell lines. N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide. One area of interest is the development of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the study of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide in combination with other compounds for enhanced antimicrobial and anticancer activity. Additionally, further research is needed to fully understand the mechanism of action of N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide and its potential applications in the treatment of neurodegenerative disorders.
Synthesemethoden
N'-(4-tert-butylbenzoyl)-2-pyridinecarbohydrazide can be synthesized through a condensation reaction between 4-tert-butylbenzoyl hydrazine and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
N'-(4-tert-butylbenzoyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)13-9-7-12(8-10-13)15(21)19-20-16(22)14-6-4-5-11-18-14/h4-11H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMQSSTNKUBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-tert-butylbenzoyl)pyridine-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5808408.png)

![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B5808423.png)
![N-cyclopropyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808442.png)

![N-[4-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5808459.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)